N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide
Brand Name: Vulcanchem
CAS No.: 872724-84-0
VCID: VC11877996
InChI: InChI=1S/C23H28FN3O6S/c1-16-14-18(8-9-19(16)24)34(30,31)27-12-5-13-33-21(27)15-26-23(29)22(28)25-11-10-17-6-3-4-7-20(17)32-2/h3-4,6-9,14,21H,5,10-13,15H2,1-2H3,(H,25,28)(H,26,29)
SMILES: CC1=C(C=CC(=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCC3=CC=CC=C3OC)F
Molecular Formula: C23H28FN3O6S
Molecular Weight: 493.5 g/mol

N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide

CAS No.: 872724-84-0

VCID: VC11877996

Molecular Formula: C23H28FN3O6S

Molecular Weight: 493.5 g/mol

* For research use only. Not for human or veterinary use.

N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide - 872724-84-0

Description

N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide is a complex organic compound featuring a unique molecular structure that includes a sulfonyl group, an oxazinan ring, and various aromatic substituents. This compound is of interest in medicinal chemistry due to its potential biological activities, which may include anti-inflammatory and anticancer properties.

Synthesis Methods

The synthesis of compounds with similar structures typically involves multiple steps, including the formation of key intermediates. A common route might involve the reaction of a benzenesulfonyl chloride with an oxazinan derivative to form a sulfonylated oxazinan intermediate, which is then coupled with an appropriate diamide to yield the final product.

Biological Activity

The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes and receptors, modulating their activity. Potential therapeutic properties include anti-inflammatory and anticancer activities due to its structural features that allow it to bind effectively to biological targets.

Future Directions

Future research should focus on exploring the compound's biological activities in more detail, including its potential as an anti-inflammatory or anticancer agent. Additionally, optimizing synthesis methods to improve yield and purity could enhance its applicability in pharmaceutical development.

CAS No. 872724-84-0
Product Name N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide
Molecular Formula C23H28FN3O6S
Molecular Weight 493.5 g/mol
IUPAC Name N'-[[3-(4-fluoro-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-[2-(2-methoxyphenyl)ethyl]oxamide
Standard InChI InChI=1S/C23H28FN3O6S/c1-16-14-18(8-9-19(16)24)34(30,31)27-12-5-13-33-21(27)15-26-23(29)22(28)25-11-10-17-6-3-4-7-20(17)32-2/h3-4,6-9,14,21H,5,10-13,15H2,1-2H3,(H,25,28)(H,26,29)
Standard InChIKey ULMCRTVNEBGOKD-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCC3=CC=CC=C3OC)F
Canonical SMILES CC1=C(C=CC(=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCC3=CC=CC=C3OC)F
PubChem Compound 16825710
Last Modified Nov 23 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator